molecular formula C20H26N4O2 B6458687 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549031-68-5

6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Cat. No. B6458687
CAS RN: 2549031-68-5
M. Wt: 354.4 g/mol
InChI Key: NLPYWHPKACBWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline, otherwise known as DMOQ, is a quinazoline-based compound that has recently gained attention for its potential applications in scientific research. DMOQ is a unique compound due to its ability to interact with various proteins and enzymes in the human body. In

Scientific Research Applications

DMOQ has been studied for its potential applications in scientific research, particularly in the areas of drug discovery and development. DMOQ has been shown to interact with a variety of proteins and enzymes in the human body, making it a promising tool for drug discovery and development. DMOQ has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, DMOQ has been studied for its potential applications in neurological research, as it has been shown to affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of DMOQ in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively stable. Second, it has been shown to interact with various proteins and enzymes in the human body, making it a promising tool for drug discovery and development. Third, it has been studied for its potential applications in cancer and neurological research.
However, there are also some potential limitations to the use of DMOQ in laboratory experiments. First, its exact mechanism of action is not fully understood, so it is difficult to predict how it will interact with certain proteins and enzymes in the human body. Second, it is not yet known whether DMOQ is safe for human consumption, so it should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for the study of DMOQ. First, further research could be conducted to better understand its exact mechanism of action and its potential biochemical and physiological effects. Second, further research could be conducted to determine whether DMOQ is safe for human consumption. Third, further research could be conducted to explore its potential applications in drug discovery and development. Fourth, further research could be conducted to explore its potential applications in cancer and neurological research. Fifth, further research could be conducted to explore its potential applications in other areas of scientific research. Finally, further research could be conducted to explore the potential advantages and limitations of using DMOQ in laboratory experiments.

Synthesis Methods

DMOQ is synthesized through a process known as solid-phase synthesis. This process involves the use of a solid support, such as a resin, to which the desired compound is attached. The support is then treated with the appropriate reagents to form the desired compound. The reaction is repeated until the desired compound is obtained. The solid-phase synthesis of DMOQ has been reported to be relatively straightforward and efficient.

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-25-18-6-16-17(7-19(18)26-2)21-12-22-20(16)24-10-15(11-24)23-8-13-4-3-5-14(13)9-23/h6-7,12-15H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPYWHPKACBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)N4CC5CCCC5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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